Lipophilicity (LogP) Comparison: Meta-Fluoro Substitution Increases Calculated LogP by 0.5–0.6 Units Relative to Unsubstituted Phenyl Analog
2-(3-Fluorophenyl)piperidine exhibits a calculated LogP value of 2.97, which is approximately 0.5–0.6 units higher than that of the non-fluorinated analog 2-phenylpiperidine (LogP values reported between 2.34 and 2.83) [1]. The para-fluoro isomer, 2-(4-fluorophenyl)piperidine, shows a comparable calculated LogP of 2.97, indicating that the meta-fluoro substitution achieves equivalent lipophilicity enhancement to the para-fluoro substitution [2].
| Evidence Dimension | Calculated octanol-water partition coefficient (LogP) |
|---|---|
| Target Compound Data | 2.9691 |
| Comparator Or Baseline | 2-Phenylpiperidine: 2.34–2.83; 2-(4-Fluorophenyl)piperidine: 2.9691 |
| Quantified Difference | Increase of 0.14–0.63 LogP units vs. 2-phenylpiperidine; no significant difference vs. 4-fluoro isomer |
| Conditions | Calculated using ACD/Labs or XLogP3 algorithms (standard cheminformatics methods) |
Why This Matters
Higher LogP correlates with increased membrane permeability and potentially improved blood-brain barrier penetration, which is critical for CNS-targeted drug candidates.
- [1] Molbase. (n.d.). 2-(3-Fluorophenyl)piperidine: LogP 2.9691. Retrieved from https://qiye.molbase.cn/d17603/486246-1060647/ View Source
- [2] Chemsrc. (n.d.). (2R)-2-(4-fluorophenyl)piperidine: LogP 2.96910. Retrieved from https://m.chemsrc.com/baike/975421.html View Source
